Rebeccamycin

説明

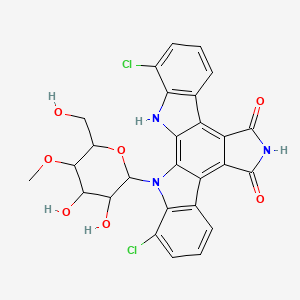

Rebeccamycin is an N-glycosyl compound consisting of a heteropolycyclic ring system with a glucosyl group attached to one of the indolic nitrogens. It is a N-glycosyl compound, an indolocarbazole, an organochlorine compound and an organic heterohexacyclic compound.

This compound is a weak topoisomerase I inhibitor isolated from Nocardia sp.

This compound is a natural product found in Nocardia, Streptomyces anthocyanicus, and other organisms with data available.

This compound is an indolocarbazole glycoside antineoplastic antibiotic isolated from the bacterium Saccharothrix aerocolonigenes. this compound intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. (NCI04)

作用機序

Biochemical Pathways

It is known that rebeccamycin interferes with dna replication by inhibiting topoisomerase i . This inhibition can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It has been studied in nonhuman primate models, which are highly predictive of anticancer drug behavior in humans .

Result of Action

The primary result of this compound’s action is the inhibition of DNA replication, leading to DNA damage and cell death . This makes this compound a promising antitumor substance, showing significant antitumor properties in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production process of this compound plays a major role in its availability for potential medical application . The natural production of this compound in Lentzea aerocolonigenes, a filamentous bacterium, is influenced by the complex cell morphology, which is an important factor for sufficient production .

生化学分析

Biochemical Properties

Rebeccamycin is known to interact with DNA, acting as a topoisomerase I inhibitor . This interaction interferes with DNA replication, which is a crucial process in cell division and growth . The enzyme RebO, which is involved in the biosynthesis of this compound, has been studied and found to be dimeric, with a molecular mass of approximately 101 kDa .

Cellular Effects

This compound has significant antitumor properties. It has been found to inhibit cell proliferation and tumor growth through the induction of apoptosis by down-regulating the PI3K/AKT signaling pathway . It has shown significant antitumor properties in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a topoisomerase I inhibitor . By interfering with DNA replication, it can inhibit the growth and division of cells .

Temporal Effects in Laboratory Settings

It is known that the production process of this compound plays a major role in its availability for potential medical application .

Metabolic Pathways

This compound is part of a biosynthetic pathway comprised of 11 genes spanning 18 kb of DNA . This pathway specifies the biosynthesis of this important metabolite .

Subcellular Localization

Given its interaction with DNA and its role as a topoisomerase I inhibitor, it is likely that it localizes to the nucleus where DNA replication occurs .

化学反応の分析

Role of RebC as a Flavin Hydroxylase

RebC plays a crucial role in the biosynthesis of rebeccamycin by interacting with a reactive intermediate produced by RebP .

-

Enzymatic Activity: RebC acts as a flavin hydroxylase, utilizing flavin-based redox chemistry to hydroxylate a substrate, leading to the production of arcyriaflavin A .

-

Substrate Specificity: RebC interacts with 7-carboxy-K252c, a reactive intermediate, facilitating its conversion to arcyriaflavin A .

-

Prevention of Side Reactions: RebC prevents the decomposition of the reactive intermediate into a mixture of nonspecific products, ensuring the correct product is formed .

Chemical Modifications and Analogues

Researchers have synthesized and studied various this compound analogues to explore their biological activities and improve their therapeutic potential .

-

N-Glycosyl Derivatives: N-glycosyl derivatives of arcyriarubin A exhibit potent antiproliferative activities .

-

N-Alkyl Derivatives: N-alkyl derivatives of arcyriaflavin A have shown selective inhibition of human cytomegalovirus (HCMV) replication .

-

Dechloro-rebeccamycin: Heterologous expression of this compound biosynthetic genes resulted in the production of deschloro-rebeccamycin, 4'-demethyldeschloro-rebeccamycin, and deschloro-rebeccamycin aglycone .

特性

IUPAC Name |

5,21-dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHOIJJIZXRMAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Cl2N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93908-02-2 | |

| Record name | rebeccamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。